molecular formula C12H7Cl4NO B3280888 3,4-Dichloro-2-(2,4-dichlorophenoxy)aniline CAS No. 72405-11-9

3,4-Dichloro-2-(2,4-dichlorophenoxy)aniline

Cat. No.: B3280888
CAS No.: 72405-11-9
M. Wt: 323 g/mol
InChI Key: FBKYLAMKQVOXMT-UHFFFAOYSA-N
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Description

Historical Perspectives and Genesis of Research Interest

An extensive search of scientific databases and historical chemical literature yields no specific information regarding the initial synthesis, discovery, or genesis of research interest in 3,4-Dichloro-2-(2,4-dichlorophenoxy)aniline. Its CAS number, 72405-11-9, is indexed in some chemical supplier databases, confirming its existence, but scholarly articles detailing its origins are not available. This suggests that the compound may be a niche laboratory chemical, a byproduct of a larger industrial process that has not been the subject of focused academic study, or a theoretical structure with limited practical investigation.

Scope and Significance of the Chemical Compound within Environmental and Synthetic Chemistry

The structure of this compound, which combines a dichlorinated aniline (B41778) with a dichlorinated phenoxy group, points to potential connections with classes of compounds that are of significant environmental and synthetic interest, such as polychlorinated diphenyl ethers (PCDEs) and chlorinated anilines. Generally, compounds with similar structures can be precursors or degradation products of pesticides, herbicides, and dyes.

Chlorinated anilines are recognized as environmental contaminants that can arise from the breakdown of widely used phenylurea herbicides. nih.gov Similarly, polychlorinated diphenyl ethers are a class of synthetic halogenated aromatic compounds that have garnered attention due to their potential environmental risks to humans and ecosystems. mdpi.com However, there is no direct evidence in the available literature to suggest that this compound itself is a significant environmental pollutant or a key intermediate in major synthetic pathways. Without dedicated studies on its formation, persistence, and reactivity, its role in either environmental or synthetic chemistry remains purely speculative.

Current Research Gaps and Future Directions for Investigation of the Chemical Compound

The most significant finding regarding this compound is the profound gap in research. There are no publicly available studies on its toxicological profile, environmental fate, or potential applications. This lack of information presents a clear direction for future research.

Future investigative efforts could focus on:

Synthesis and Characterization: Developing and documenting a clear, high-yield synthesis pathway for this compound would be the first step to enable further research. Detailed characterization using modern analytical techniques (NMR, mass spectrometry, X-ray crystallography) would provide foundational data.

Environmental Fate and Toxicology: Investigating whether this compound is a metabolite or degradation product of any existing commercial products, such as pesticides, would be crucial. Studies on its persistence, bioaccumulation potential, and toxicity to various organisms are necessary to assess any potential environmental risk.

Potential Applications: Exploring its potential as an intermediate in the synthesis of novel pharmaceuticals, agrochemicals, or functional materials could uncover previously unknown utility.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dichloro-2-(2,4-dichlorophenoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl4NO/c13-6-1-4-10(8(15)5-6)18-12-9(17)3-2-7(14)11(12)16/h1-5H,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKYLAMKQVOXMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OC2=C(C=CC(=C2Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Pathways of 3,4 Dichloro 2 2,4 Dichlorophenoxy Aniline

Established Synthetic Routes for the Chemical Compound

The conventional synthesis of 3,4-Dichloro-2-(2,4-dichlorophenoxy)aniline is not extensively documented as a standalone process in readily available literature. However, a logical and established pathway can be constructed based on well-known organic transformations. This route involves two primary steps: a nucleophilic aromatic substitution to form the diaryl ether core, followed by a chemoselective reduction of a nitro group.

Step 1: Synthesis of the Diaryl Ether Intermediate

The initial and crucial step is the formation of the diaryl ether bond, creating the 3,4-dichloro-2-(2,4-dichlorophenoxy)nitrobenzene intermediate. This is typically achieved through a nucleophilic aromatic substitution reaction, with the Ullmann condensation being a classic and widely employed method.

Step 2: Reduction of the Nitro Intermediate

The final step involves the reduction of the nitro group on the synthesized diaryl ether to the corresponding aniline (B41778). This transformation must be conducted under conditions that selectively reduce the nitro group without affecting the chloro substituents or the diaryl ether linkage.

The formation of the diaryl ether linkage in 3,4-dichloro-2-(2,4-dichlorophenoxy)nitrobenzene is facilitated by the reaction of a suitably substituted phenoxide with an activated aryl halide. The presence of an electron-withdrawing nitro group on the aryl halide activates the ring towards nucleophilic attack, making this substitution feasible.

A plausible and established method for this transformation is the Ullmann Condensation . This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol (B47542). In the context of synthesizing the target compound's precursor, this would involve the reaction of 1,2,4-trichloro-5-nitrobenzene with 2,4-dichlorophenol (B122985). The phenoxide of 2,4-dichlorophenol, generated in situ by a base, acts as the nucleophile, displacing one of the chlorine atoms on the trichloronitrobenzene ring. Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper, though modern variations have made the reaction more efficient. wikipedia.orgbyjus.comwikipedia.org

The precursor, 1,2,4-trichloro-5-nitrobenzene, can be synthesized by the nitration of 1,2,4-trichlorobenzene. echemi.comchemicalbook.com

While the primary established route involves the formation of the diaryl ether followed by the creation of the aniline functionality, alternative coupling strategies can be considered. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orgyoutube.com In a convergent synthesis, one could envision a scenario where a pre-formed phenoxy-aniline fragment is coupled with another aryl halide. However, the more linear and established approach involves the initial formation of the C-O bond of the diaryl ether.

The Buchwald-Hartwig reaction can also be adapted for C-O bond formation, providing an alternative to the Ullmann condensation for the synthesis of the diaryl ether intermediate. wikipedia.orgorganic-chemistry.org This palladium-catalyzed approach often proceeds under milder conditions than the traditional Ullmann reaction.

The success of the synthesis of this compound relies heavily on the specific reaction conditions and the choice of catalytic systems for both the diaryl ether formation and the subsequent nitro reduction.

For the Ullmann condensation to form the diaryl ether intermediate, a range of catalysts and conditions have been reported for similar polychlorinated substrates. The choice of base is critical for generating the phenoxide nucleophile, with alkali metal hydroxides or carbonates being common.

Reaction Catalyst Base Solvent Temperature (°C)
Ullmann CondensationCopper powder, Cu(I) salts (e.g., CuI, CuBr)KOH, K2CO3, Cs2CO3DMF, NMP, Nitrobenzene (B124822)150-220

For the chemoselective reduction of the nitro group in the presence of multiple chloro substituents and a diaryl ether linkage, careful selection of the reducing agent and catalyst is paramount to avoid undesired side reactions such as hydrodechlorination.

Reaction Catalyst/Reagent Solvent Conditions
Catalytic HydrogenationPd/C, Raney NickelMethanol, Ethanol (B145695), Ethyl acetateH2 gas (atmospheric or higher pressure)
Metal/Acid ReductionFe/HCl, Fe/CH3COOH, SnCl2/HClEthanol/Water, Acetic acidReflux

Catalytic hydrogenation using palladium on carbon is a common and effective method, though the reaction conditions need to be carefully controlled to prevent dehalogenation. nih.govcommonorganicchemistry.com The use of Raney nickel can sometimes offer better selectivity in preventing the cleavage of aryl halides. commonorganicchemistry.com Metal-acid combinations, such as iron in acetic acid, provide a classic and often chemoselective method for nitro group reduction. commonorganicchemistry.com

Novel and Green Chemistry Approaches in Synthesis

Recent advancements in organic synthesis have focused on developing more sustainable and environmentally friendly methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Efforts to make the synthesis of compounds like this compound greener focus on several key areas:

Catalyst Development: The use of heterogeneous and recyclable catalysts is a cornerstone of green chemistry. For the Ullmann condensation, copper nanoparticles have been explored as more efficient and recyclable alternatives to traditional copper powders. researchgate.net For nitro reductions, catalysts such as V2O5/TiO2 are being investigated for their sustainability and selectivity. rsc.org

Alternative Energy Sources: Microwave and ultrasound irradiation have emerged as effective tools to accelerate organic reactions, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. researchgate.net

Greener Solvents: The replacement of hazardous and high-boiling point solvents like DMF and nitrobenzene is a key goal. The use of more environmentally benign solvents or even solvent-free reaction conditions is being actively researched. For some Ullmann-type reactions, greener solvents like ethanol have been successfully employed. organic-chemistry.org

Safer Reducing Agents: For the nitro reduction step, replacing stoichiometric metal/acid systems with catalytic transfer hydrogenation using reagents like hydrazine hydrate in the presence of a catalyst offers a milder and often more selective alternative. nih.govrsc.org

The development of entirely new and greener synthetic protocols is also a major focus.

Ligand-Free Ullmann Reactions: Research has shown that in some cases, the Ullmann coupling can be performed without the need for complex and often expensive organic ligands, simplifying the reaction setup and purification process. researchgate.net

Catalytic Transfer Hydrogenation: This method avoids the need for high-pressure hydrogen gas, making the process inherently safer. A variety of hydrogen donors, such as hydrazine, can be used in combination with a catalyst like Pd/C to achieve efficient and selective reduction of nitro groups. nih.gov

Flow Chemistry: Performing reactions in continuous flow reactors can offer significant advantages in terms of safety, efficiency, and scalability. The precise control over reaction parameters in a flow system can lead to improved yields and selectivity, as well as reduced waste generation.

The ongoing development of these novel and green chemistry approaches holds the promise of making the synthesis of complex molecules like this compound more sustainable and economically viable in the future.

Optimization of Synthetic Yields and Purity

The successful synthesis of this compound hinges on the meticulous optimization of various process parameters and the application of effective purification techniques. These steps are crucial for maximizing the yield of the desired product while minimizing the formation of impurities.

Process Parameter Optimization

The optimization of the synthetic process for this compound primarily focuses on the conditions of the Ullmann condensation reaction, which is a cornerstone of diaryl ether synthesis. organic-chemistry.org This copper-catalyzed reaction typically involves the coupling of an aryl halide with a phenol. organic-chemistry.org For the synthesis of the target molecule, a plausible route involves the reaction of a suitably substituted dichloronitrobenzene with 2,4-dichlorophenol to form the diaryl ether precursor, followed by the reduction of the nitro group.

Key parameters that are often optimized in such syntheses include the choice of catalyst, solvent, base, temperature, and reaction time. Research on the synthesis of structurally similar compounds, such as 3-chloro-4-(4'-chlorophenoxy)nitrobenzene, provides valuable insights into potential optimization strategies. In one such synthesis, the reaction was carried out by heating a mixture of 4-chlorophenol (B41353) and potassium hydroxide (B78521), followed by the addition of fine copper and 3,4-dichloronitrobenzene, with the mixture stirred at 110–120 °C for 2.5 hours.

The selection of an appropriate ligand can also significantly enhance the efficiency of copper-catalyzed diaryl ether synthesis, even at lower temperatures. Studies on the Ullmann-type synthesis of electron-rich diaryl ethers have demonstrated the impact of various ligands on reaction outcomes. For instance, screening of different ligands in a model reaction has shown that the choice of ligand can significantly affect the conversion of starting materials to the desired diaryl ether.

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating reaction rates and improving yields in copper-catalyzed diaryl ether formation. Optimized conditions for such reactions can involve the use of a copper(I) iodide catalyst with a specific ligand, such as picolinamide, and a base like potassium phosphate in a suitable solvent like acetonitrile (B52724), with the reaction being carried out under microwave irradiation.

The subsequent reduction of the nitro group to an aniline is a critical step. A common method for this transformation is the use of iron powder in the presence of an acid, such as acetic acid, in a solvent mixture like ethanol and water, followed by refluxing. nih.gov

Below are interactive data tables summarizing the typical process parameters that are subject to optimization in the synthesis of related polychlorinated diaryl ethers.

Table 1: Optimization of Ullmann Condensation Parameters for Diaryl Ether Synthesis

ParameterVariation 1Variation 2Variation 3Variation 4
Catalyst Copper PowderCopper(I) IodideCopper(I) OxideCopper(II) Acetate
Ligand NonePicolinic AcidN,N-dimethylglycine1,10-Phenanthroline
Base Potassium HydroxidePotassium CarbonateCesium CarbonatePotassium Phosphate
Solvent DioxaneDimethylformamide (DMF)TolueneAcetonitrile
Temperature (°C) 100-120120-14080-10090-110
Reaction Time (h) 2-44-66-88-12

Table 2: Optimization of Nitro Group Reduction Parameters

ParameterVariation 1Variation 2Variation 3Variation 4
Reducing Agent Iron PowderTin(II) ChlorideSodium DithioniteCatalytic Hydrogenation (e.g., Pd/C)
Acidic Medium Acetic AcidHydrochloric AcidAmmonium (B1175870) ChlorideFormic Acid
Solvent Ethanol/WaterEthyl AcetateMethanolIsopropanol
Temperature (°C) Reflux (78-100)Room Temperature50-6040-50
Reaction Time (h) 1-33-52-44-6

Purification Techniques for Synthetic Products

The purification of the final product, this compound, and its synthetic intermediates is essential to remove unreacted starting materials, catalysts, and byproducts. Common purification techniques for halogenated aromatic compounds include recrystallization and column chromatography.

Recrystallization is a widely used method for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. For polychlorinated aromatic compounds, a variety of solvents and solvent mixtures can be employed. Common choices include ethanol, methanol, hexane (B92381), toluene, and mixtures such as ethyl acetate/hexane or dichloromethane/hexane. The selection of the appropriate solvent system often requires empirical testing to achieve a high recovery of pure crystalline product.

Column chromatography is another powerful technique for the separation and purification of organic compounds from a mixture. arkat-usa.org This method relies on the differential adsorption of the components of a mixture onto a stationary phase (e.g., silica (B1680970) gel or alumina) as a mobile phase (eluent) is passed through it. arkat-usa.org For halogenated aromatic compounds, including polychlorinated diaryl ethers and anilines, normal-phase column chromatography is frequently used. The choice of the eluent system, typically a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane), is crucial for achieving good separation. The polarity of the eluent is gradually increased to elute compounds with increasing polarity from the column. High-performance liquid chromatography (HPLC) can also be utilized for the analysis and purification of such compounds, often employing C18 or phenyl-based stationary phases.

The following interactive data tables provide examples of purification techniques applicable to the target compound and its intermediates.

Table 3: Recrystallization Solvents for Polychlorinated Aromatic Compounds

Compound TypeSolvent System 1Solvent System 2Solvent System 3Solvent System 4
Polychlorinated Nitroaromatics EthanolMethanolIsopropanolToluene
Polychlorinated Diaryl Ethers Hexane/Ethyl AcetateTolueneEthanol/WaterDichloromethane/Hexane
Polychlorinated Anilines Ethanol/WaterHexaneChloroformEthyl Acetate

Table 4: Column Chromatography Parameters for Purification

ParameterCondition 1Condition 2Condition 3Condition 4
Stationary Phase Silica Gel (60-120 mesh)Silica Gel (230-400 mesh)Alumina (neutral)Reverse Phase C18 Silica
Mobile Phase (Eluent) Hexane/Ethyl Acetate (gradient)Dichloromethane/Hexane (gradient)Toluene/Hexane (isocratic)Acetonitrile/Water (gradient)
Detection Method UV (254 nm)Thin Layer Chromatography (TLC)Refractive Index (RI)Mass Spectrometry (MS)

Environmental Occurrence and Distribution of 3,4 Dichloro 2 2,4 Dichlorophenoxy Aniline

Detection and Quantification in Environmental Matrices

There is no available information on the detection or quantification of 3,4-Dichloro-2-(2,4-dichlorophenoxy)aniline in any environmental compartment.

Aquatic Systems (e.g., rivers, lakes, oceans)

No studies were found that have monitored or detected this compound in aquatic environments such as rivers, lakes, or oceans. Consequently, there are no data tables of concentrations to present.

Terrestrial Systems (e.g., soil, sediment)

Similarly, there is a lack of research on the presence of this compound in soil and sediment. No analytical methods for its extraction and quantification from these matrices have been described in the available literature.

Atmospheric Presence and Transport

Information regarding the atmospheric presence, transport, or deposition of this compound is not available.

Biota Accumulation in Ecological Chains

No studies have investigated the potential for this compound to bioaccumulate in organisms or biomagnify through ecological food chains.

Sources and Pathways of Environmental Introduction

The specific sources and pathways for the release of this compound into the environment have not been documented.

Industrial Effluents and Waste Streams

There is no information available to confirm or deny the presence of this compound in industrial effluents or waste streams from any manufacturing process.

Agricultural Runoff and Leaching

There is a significant lack of specific studies investigating the agricultural runoff and leaching potential of this compound. Research into the mobility of this compound in soil, its partitioning between soil and water, and its potential to contaminate surface and groundwater through agricultural practices has not been prominently reported in available scientific literature. Therefore, no quantitative data on its concentration in runoff water or leachate from agricultural fields can be provided.

Atmospheric Deposition and Long-Range Transport

Similarly, information regarding the atmospheric deposition and potential for long-range transport of this compound is not available in the public domain. Studies that would determine its volatility, atmospheric half-life, and potential for transport to remote regions have not been identified. Without such research, it is impossible to assess its presence in atmospheric deposition or to model its long-range transport patterns.

Spatiotemporal Distribution Patterns

The absence of widespread environmental monitoring programs for this compound means that its spatiotemporal distribution is unknown.

Global and Regional Distribution Analyses

No data from global or regional environmental surveys detailing the concentrations of this compound in various environmental media (soil, water, air, biota) are available. As a result, a comparative analysis of its distribution across different geographical areas cannot be compiled.

Seasonal and Temporal Variations in Concentration

The lack of long-term monitoring studies precludes any discussion of seasonal or temporal trends in the concentration of this compound in the environment. Data that would allow for an examination of how its presence fluctuates with seasonal changes or over extended periods has not been published.

Information on the Environmental Fate and Transformation of this compound is Not Currently Available

Following a comprehensive search of scientific literature and chemical databases, no specific information was found regarding the environmental fate and transformation of the chemical compound this compound.

Detailed experimental or theoretical data on the abiotic and biotic degradation pathways for this specific substance are not available in the public domain. Consequently, it is not possible to provide scientifically accurate content for the requested sections and subsections, which include:

Abiotic Degradation Mechanisms:

Photolysis and Photodegradation Pathways

Hydrolysis and Solvolysis Processes

Redox Transformations in Environmental Systems

Biotic Transformation and Bioremediation:

Microbial Degradation Pathways and Metabolites

Aerobic Biotransformation Mechanisms

While information exists for structurally related compounds, such as 3,4-dichloroaniline (B118046) (a potential metabolite) and various chlorinated phenoxy compounds, extrapolating this data would not provide an accurate assessment for this compound itself. Adhering to strict scientific accuracy, this article cannot be generated as requested due to the absence of specific research on the target compound.

Environmental Fate and Transformation of 3,4 Dichloro 2 2,4 Dichlorophenoxy Aniline

Sorption and Desorption Dynamics in Environmental Media

Sorption, the process by which a chemical binds to solid particles like soil and sediment, is a key factor controlling the mobility and bioavailability of 3,4-Dichloro-2-(2,4-dichlorophenoxy)aniline. Strong sorption reduces the concentration of the compound in the aqueous phase, thereby limiting its transport to groundwater and its availability for microbial degradation or plant uptake.

Soil organic matter (SOM) is the primary sorbent for non-ionic organic compounds like chlorinated anilines. dss.go.th The tendency of a chemical to partition between organic carbon and water is quantified by the organic carbon-water (B12546825) partition coefficient (Koc). epa.gov Aromatic amines are known to bind strongly to the organic or humus fraction of soils. nih.govnih.gov This strong interaction is due to the high reactivity of the aromatic amino group, which can form covalent bonds with humic materials, leading to very tight adsorption and extending the compound's residence time in the soil. nih.gov

The sorption of triclocarban (B27905), a structural precursor, is very high, with distribution coefficients (Kd) reported in the range of 763 to 1187 L/kg in various soils. nih.gov The sorption of its aniline (B41778) derivatives is also significant. Studies on 3,4-DCA have shown that its sorption to soil increases in the presence of dissolved organic carbon, which facilitates partitioning to the solid phase. nih.gov The sorption process is often nonlinear, indicating a distribution of different energy binding sites within the SOM matrix. dss.go.th

Table 2: Sorption Coefficients for Related Aniline Compounds

CompoundLog Koc (L/kg)Source
2-Chloroaniline2.41 nih.gov
3-Chloroaniline2.40 nih.gov
4-Chloroaniline2.33-
2,4-Dichloroaniline2.92-
3,4-Dichloroaniline (B118046)2.78-

For chlorinated compounds, interactions with mineral surfaces can occur through various mechanisms, including van der Waals forces, hydrogen bonding, and electrostatic interactions. The adsorption of the related antimicrobial triclosan (B1682465) has been studied on kaolinite, a common clay mineral. nih.gov The process is influenced by factors like pH, which can affect the surface charge of the mineral and the speciation of the organic molecule. For aromatic amines like this compound, the amino group can be protonated at acidic pH, acquiring a positive charge. This cationic form can then bind strongly to negatively charged sites on clay mineral surfaces through cation exchange. This suggests that in acidic soils with low organic matter content, adsorption to mineral surfaces could be a significant mechanism controlling the fate and transport of this compound.

Influence of Environmental Parameters on Sorption

The sorption behavior of the herbicide metabolite this compound in soil and sediment is a critical process governing its mobility, bioavailability, and ultimate environmental fate. While direct research on the sorption of this specific compound is limited, the influence of various environmental parameters can be inferred from studies on structurally similar compounds, such as 3,4-dichloroaniline (3,4-DCA) and 2,4-dichlorophenoxyacetic acid (2,4-D). Key environmental factors that are expected to significantly affect the sorption of this compound include soil organic matter content, pH, clay content, and temperature.

Organic Matter Content: The amount and nature of organic matter in soil and sediment are primary determinants of sorption for many organic compounds. Studies on related compounds like 3,4-DCA and 2,4-D have consistently shown a strong positive correlation between organic carbon content and the extent of sorption. researchgate.netoup.comnih.govresearchgate.net It is anticipated that soils with higher organic carbon content will exhibit greater sorption of this compound. The quality or nature of the organic matter, including its degree of humification, also plays a crucial role, with more humified organic matter generally leading to stronger sorption. researchgate.net For instance, research on 3,4-DCA has demonstrated that it primarily binds to the organic matter fraction of sediment. oup.com

Soil and Water pH: The pH of the soil solution can significantly influence the sorption of ionizable organic compounds by affecting their chemical speciation and the surface charge of soil colloids. researchgate.netnih.govjwent.net Although this compound is an aniline derivative, its sorption is still likely to be pH-dependent. For acidic compounds like 2,4-D, sorption is known to be influenced by pH changes that affect its protonation state. researchgate.netjwent.net Similarly, variations in environmental pH could alter the surface interactions of this compound with soil particles.

Temperature: Temperature can influence the thermodynamics of sorption processes. For some organic compounds, sorption can be an exothermic or endothermic process. Research on 2,4-D has indicated a slight increase in sorption with a rise in temperature from 5°C to 25°C, suggesting an endothermic process in that case. researchgate.net The effect of temperature on the sorption of this compound would require specific investigation but is an important parameter to consider in predicting its environmental behavior under different climatic conditions.

Dissolved Organic Carbon (DOC): The presence of dissolved organic carbon in the soil solution or water column can have a complex effect on sorption. DOC can either enhance the apparent solubility of hydrophobic organic compounds, thereby reducing their sorption to solid phases, or it can sorb to the solid phase itself, creating additional sorption sites. In a study involving 3,4-dichloroaniline, the presence of dissolved organic carbon was found to increase the amount of the compound adsorbed onto the soil. researchgate.net

The following table summarizes the anticipated influence of key environmental parameters on the sorption of this compound, based on findings for structurally related compounds.

Environmental ParameterExpected Influence on SorptionRationale based on Structurally Similar Compounds
Organic Matter Content Increased sorption with higher organic matter content.Sorption of 3,4-DCA and 2,4-D is strongly and positively correlated with organic carbon. researchgate.netoup.comnih.govresearchgate.net
pH Sorption is likely to be pH-dependent.pH affects the speciation of ionizable compounds and the surface charge of soil particles, influencing sorption. researchgate.netnih.govjwent.net
Clay Content Increased sorption with higher clay content.Clay minerals provide a large surface area and active sites for adsorption. nih.govresearchgate.net
Temperature Sorption may increase or decrease with temperature.For 2,4-D, a slight increase in sorption was observed with increasing temperature. researchgate.net
Dissolved Organic Carbon Can either increase or decrease sorption depending on interactions.For 3,4-DCA, DOC increased its adsorption to soil. researchgate.net

Information regarding the ecological impact and mechanistic ecotoxicology of this compound is not available in publicly accessible scientific literature and databases.

Despite a comprehensive search for scientific data pertaining to the ecological and ecotoxicological effects of the chemical compound This compound , no specific research findings, studies, or data sets were identified.

Consequently, it is not possible to provide an article on the "Ecological Impact and Mechanistic Ecotoxicology of this compound" as requested. The required information to populate the outlined sections and subsections does not appear to be present in the public domain.

This includes a lack of data concerning:

Mechanistic Basis of Ecotoxicological Effects on Aquatic Organisms:

Effects on Algal Growth and Photosynthesis

Impact on Invertebrate Physiology and Reproduction

Influence on Fish Early Life Stages and Development

Mechanistic Ecotoxicological Effects on Terrestrial Organisms:

Effects on Soil Microorganisms and Nutrient Cycling

Impact on Terrestrial Invertebrates (e.g., earthworms, insects)

Searches for this specific compound did not yield any relevant ecotoxicological studies. The available literature focuses on related but distinct compounds such as 3,4-dichloroaniline (3,4-DCA) and 2,4-dichlorophenoxyacetic acid (2,4-D). Adhering to the strict instruction to focus solely on this compound, no content can be generated.

There is a significant data gap in the scientific literature regarding the environmental impact of this particular chemical.

Ecological Impact and Mechanistic Ecotoxicology of 3,4 Dichloro 2 2,4 Dichlorophenoxy Aniline

Mechanistic Ecotoxicological Effects on Terrestrial Organisms

Influence on Plant Growth and Physiology

There is currently a lack of publicly available scientific literature and research data specifically investigating the influence of 3,4-Dichloro-2-(2,4-dichlorophenoxy)aniline on plant growth and physiology. While studies exist on the phytotoxicity of related compounds such as polychlorinated diphenyl ethers (PCDEs) and chlorinated anilines, direct experimental data on the specific effects of this compound on plants, including aspects like germination, root and shoot elongation, biomass accumulation, and physiological processes such as photosynthesis and nutrient uptake, are not available.

Studies on other chlorinated compounds suggest that potential phytotoxic effects could be species-dependent and influenced by the level and duration of exposure. For instance, research on polybrominated diphenyl ethers (PBDEs), which are structurally similar to PCDEs, has shown that their toxicity to plants can vary, with some studies indicating inhibitory effects on growth and others showing no significant impact. researchgate.netnih.gov However, without specific studies, it is not possible to extrapolate these findings to this compound.

Bioaccumulation and Biomagnification Potential

Specific data from studies on the bioaccumulation and biomagnification of this compound in the environment are not present in the available scientific literature. The potential for a chemical to bioaccumulate is often related to its lipophilicity, persistence, and the metabolic capabilities of organisms. For the broader class of polychlorinated diphenyl ethers (PCDEs), research indicates a tendency for these compounds to accumulate in organisms and magnify through the food chain due to their lipophilic nature. mdpi.com

Uptake and Accumulation in Trophic Levels

There is no available research specifically documenting the uptake and accumulation of this compound across different trophic levels in any ecosystem. Consequently, its potential for trophic transfer and biomagnification has not been empirically determined. Studies on analogous compounds, such as certain congeners of PCDEs, have demonstrated bioaccumulation in aquatic food chains, from algae to fish. nih.gov However, the specific bioaccumulation behavior of this compound remains uninvestigated.

Modeling of Bioaccumulation Factors (BAF) and Bioconcentration Factors (BCF)

No peer-reviewed studies have been found that model or experimentally determine the Bioaccumulation Factors (BAF) or Bioconcentration Factors (BCF) for this compound. For other polychlorinated diphenyl ethers, BCF values have been shown to increase with the degree of chlorination, with the exception of highly chlorinated congeners. nih.gov Without experimental data for this compound, any estimation of its BAF and BCF would be purely speculative.

Interactive Data Table: Bioaccumulation Data for this compound

ParameterValueSpeciesTissueSource
BCF (L/kg)Data not available---
BAF (L/kg)Data not available---
Trophic Magnification Factor (TMF)Data not available---

Structure-Activity Relationship (SAR) Studies for Ecotoxicological Endpoints

Specific Structure-Activity Relationship (SAR) studies focusing on the ecotoxicological endpoints of this compound have not been identified in the scientific literature. SAR studies are valuable for predicting the toxicity of chemicals based on their molecular structure. For the broader class of polychlorinated diphenyl ethers, quantitative structure-activity relationship (QSAR) models have been developed to predict their physicochemical properties and biological activities. nih.gov

Elucidation of Molecular Mechanisms of Toxicity

There is a lack of research into the specific molecular mechanisms of toxicity for this compound. Understanding these mechanisms is crucial for assessing the risk posed by a chemical. For related compounds like chlorinated anilines, toxic effects can be linked to mechanisms such as disruption of hormone production. nih.gov For PCDEs, adverse effects are sometimes associated with the activation of the aryl hydrocarbon receptor. mdpi.com However, the specific molecular targets and pathways affected by this compound have not been elucidated.

Predictive Modeling of Ecological Impacts

No studies presenting predictive models for the ecological impacts of this compound were found. Such models rely on a combination of fate and transport data, as well as ecotoxicological effect data, none of which are currently available for this specific compound. While QSAR models exist for predicting the ecotoxicity of various classes of organic pollutants, a specific and validated model for this compound has not been developed. uninsubria.itnih.gov

Advanced Analytical Methodologies for 3,4 Dichloro 2 2,4 Dichlorophenoxy Aniline

Chromatographic Techniques

Chromatographic methods coupled with mass spectrometry are the cornerstone for the separation, detection, and quantification of 3,4-Dichloro-2-(2,4-dichlorophenoxy)aniline, especially in complex matrices. These techniques offer exceptional sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a robust technique for the analysis of thermally stable and volatile compounds like chlorinated aromatic ethers. For this compound, a high-resolution capillary column, typically a non-polar or semi-polar phase like a DB-5MS (5% diphenyl/95% dimethylsiloxane), is employed for separation. nih.gov

Sample preparation often involves a liquid-liquid or solid-phase extraction followed by a cleanup step to remove interfering matrix components. epa.govgcms.cz Due to the compound's structure, electron ionization (EI) is the standard method, typically at 70 eV. The resulting mass spectrum is characterized by a prominent molecular ion peak and a predictable fragmentation pattern. Key fragmentation pathways for related polychlorinated compounds include the cleavage of the ether bond and sequential loss of chlorine atoms, which can be used for structural confirmation. dioxin20xx.org Triple quadrupole GC-MS/MS systems can be used in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode to enhance selectivity and achieve very low detection limits by monitoring specific precursor-to-product ion transitions. thermofisher.com

Table 1: Hypothetical GC-MS Parameters for this compound Analysis

ParameterCondition
GC ColumnDB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection ModeSplitless
Injector Temperature280 °C
Oven Program100 °C (1 min), ramp at 15 °C/min to 320 °C, hold for 5 min
Carrier GasHelium, 1.2 mL/min constant flow
Ionization ModeElectron Ionization (EI) at 70 eV
MS Transfer Line300 °C
Ion Source Temp230 °C
Mass AnalyzerQuadrupole or Ion Trap

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For compounds that may have limited thermal stability or require minimal sample preparation, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is an invaluable alternative. ddtjournal.com Reversed-phase chromatography using a C18 column is the most common approach for separating structurally similar halogenated compounds. acs.org

Electrospray ionization (ESI) in positive ion mode is typically effective for aniline-containing compounds due to the basicity of the amino group. Atmospheric Pressure Chemical Ionization (APCI) can also be employed and may offer better sensitivity for certain neutral molecules. acs.org Tandem mass spectrometry (MS/MS) is crucial for achieving high selectivity and sensitivity. psu.edu In MRM mode, the specific transition from the protonated molecular ion ([M+H]+) to characteristic product ions is monitored. This allows for quantification even in the presence of significant matrix interference.

Table 2: Predicted LC-MS/MS MRM Transitions for this compound

Precursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Proposed Fragment IdentityApplication
385.9224.9[M - (C₆H₃Cl₂O)]⁺ (Loss of dichlorophenoxy radical)Quantifier
385.9160.9[C₆H₅Cl₂N]⁺ (Dichloroaniline fragment)Qualifier

Note: The m/z values are calculated based on the most abundant isotopes (¹H, ¹²C, ¹⁴N, ¹⁶O, ³⁵Cl).

High-Resolution Mass Spectrometry (HRMS) Applications

High-Resolution Mass Spectrometry, often coupled with GC (GC-HRMS) or LC, provides highly accurate mass measurements, typically with sub-ppm mass accuracy. This capability is essential for the unambiguous identification of compounds like this compound, particularly in non-target screening of environmental samples. nih.govcsic.es

By determining the precise mass of the molecular ion, HRMS allows for the calculation of the elemental formula, which drastically reduces the number of possible candidate structures. oup.com For example, the calculated exact mass of the [M]+• ion of C₁₂H₇Cl₄NO is 348.9227, which can be distinguished from other co-eluting compounds with the same nominal mass. Furthermore, accurate mass measurements of fragment ions can help elucidate fragmentation pathways and confirm the identity of different parts of the molecule. researchgate.net

Spectroscopic Characterization Beyond Basic Identification

While mass spectrometry is excellent for identification and quantification, spectroscopic techniques are required for the complete and definitive structural elucidation of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of an organic compound. jchps.com For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is required for full spectral assignment. nih.govresearchgate.net

¹H NMR: The proton NMR spectrum would show distinct signals for each of the aromatic protons. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating effects of the amine and ether groups. Spin-spin coupling patterns (e.g., doublets, doublets of doublets) would reveal the connectivity between adjacent protons on the aromatic rings. The broad signal for the -NH₂ protons would also be present. slideshare.net

¹³C NMR: The carbon NMR spectrum would show a unique signal for each of the 12 carbon atoms in the molecule, with chemical shifts indicating their electronic environment.

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential to definitively link the proton and carbon signals and establish the complete bonding framework of the molecule, including the crucial ether linkage between the two aromatic rings. bohrium.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges

Atom TypeTechniquePredicted Chemical Shift (ppm)Key Information
Aromatic Protons¹H NMR6.5 - 7.5Splitting patterns reveal substitution on each ring.
Amine Protons (-NH₂)¹H NMR3.5 - 5.0 (broad)Confirms presence of the primary aniline (B41778) group.
Aromatic Carbons¹³C NMR110 - 160Distinct signals for C-Cl, C-N, C-O, and C-H carbons.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, making them excellent for identifying functional groups. mt.comtriprinceton.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching of the primary amine group would appear as a doublet around 3350-3450 cm⁻¹. youtube.com Strong absorptions corresponding to the asymmetric C-O-C stretching of the aromatic ether linkage would be observed in the 1200-1270 cm⁻¹ region. youtube.com Aromatic C=C stretching vibrations would be present in the 1400-1600 cm⁻¹ range, and C-Cl stretching bands would appear in the fingerprint region, typically below 1100 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds. It would provide complementary information, with strong signals expected for the symmetric vibrations of the aromatic rings and the C-Cl bonds. The symmetric C-O-C stretch of the ether group would also be Raman active. researchgate.net

Table 4: Key Vibrational Frequencies for Functional Group Identification

Functional GroupVibrational ModeTechniqueExpected Wavenumber (cm⁻¹)
Primary Amine (-NH₂)N-H Stretch (asymmetric & symmetric)IR3350 - 3450
Aromatic EtherC-O-C Asymmetric StretchIR1200 - 1270
Aromatic RingC=C StretchIR & Raman1400 - 1600
Chloro-aromaticC-Cl StretchIR & Raman1000 - 1100

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a valuable tool for characterizing the electronic structure of molecules containing chromophores. The this compound molecule possesses two primary chromophoric units: the 3,4-dichloroaniline (B118046) moiety and the 2,4-dichlorophenoxy group. Both are substituted benzene (B151609) rings, which exhibit characteristic electronic transitions in the ultraviolet region.

The electronic absorption spectrum of aniline, a parent compound, shows two strong bands around 230 nm and 285 nm, which are attributed to π → π* transitions within the benzene ring. researchgate.net Similarly, compounds containing a dichlorophenoxy group, such as the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), display absorption bands around 229 nm and 283 nm. researchgate.net

For this compound, the presence of the amino (-NH2) and ether (-O-) groups, acting as auxochromes, along with chlorine substituents, influences the energy of these transitions. These groups can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity). The spectrum is therefore expected to feature strong absorption bands characteristic of π → π* transitions, likely occurring at wavelengths slightly shifted from those of aniline and 2,4-D due to the combined electronic effects of all substituents on the aromatic rings.

Table 1: Expected Electronic Transitions for this compound

Chromophore/Moiety Expected Transition Type Approximate Wavelength (λmax) Reference Analogue
Dichloroaniline Ring π → π* 230 - 240 nm Aniline researchgate.net
Dichloroaniline Ring π → π* 285 - 295 nm Aniline researchgate.net
Dichlorophenoxy Ring π → π* 229 - 239 nm 2,4-D researchgate.net

Sample Preparation and Extraction Techniques for Complex Matrices

Effective sample preparation is critical for isolating this compound from complex matrices like soil, sediment, and wastewater, thereby minimizing interference and enhancing analytical sensitivity. The choice of technique depends on the matrix, the concentration of the analyte, and the subsequent analytical instrumentation.

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and preconcentration of chlorinated aromatic compounds from aqueous samples. For a nonpolar molecule like this compound, a reversed-phase sorbent such as C18 is highly effective. nih.gov

A typical SPE procedure involves the following steps:

Conditioning: The C18 cartridge is conditioned sequentially with a solvent like methanol, followed by reagent water to activate the sorbent.

Loading: The aqueous sample, with its pH adjusted to neutral or slightly basic to ensure the aniline is in its non-ionized form, is passed through the cartridge. The analyte partitions from the aqueous phase and adsorbs onto the C18 sorbent.

Washing: The cartridge is washed with reagent water or a mild organic-water mixture to remove polar interferences.

Elution: The retained this compound is eluted from the cartridge using a small volume of an organic solvent, such as acetonitrile (B52724) or ethyl acetate.

For enhanced selectivity, advanced sorbents like molecularly imprinted polymers (MIPs) can be synthesized to specifically bind the target analyte or structurally similar compounds like triclocarban (B27905). nih.govresearchgate.net

Liquid-Liquid Extraction (LLE) is a conventional method for extracting analytes based on their differential solubility in two immiscible liquid phases, typically water and an organic solvent. For extracting chloroanilines from soil or water, a mixture of hexane (B92381) and acetone (B3395972) has proven effective. nih.gov Another suitable solvent for aniline derivatives in aqueous solutions is methyl tert-butyl ether (MTBE). researchgate.net

The efficiency of LLE for this compound is highly dependent on the sample pH. It is crucial to maintain a pH above the pKa of the anilinic nitrogen to ensure the compound is in its neutral, more organosoluble form. The process generally involves vigorous mixing of the sample with the extraction solvent, followed by separation of the organic layer containing the analyte. Multiple extractions are often performed to maximize recovery. semanticscholar.orgresearchgate.net

Modern analytical chemistry favors miniaturized techniques that reduce solvent consumption and extraction time.

Dispersive Liquid-Liquid Microextraction (DLLME): This technique involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample. researchgate.net This creates a cloudy solution of fine microdroplets, maximizing the surface area for rapid analyte transfer. For related compounds like triclocarban, ionic liquids have been used as environmentally friendly extraction solvents in DLLME, achieving high enrichment factors. nih.govresearchgate.net

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a fused silica (B1680970) fiber coated with a stationary phase to extract analytes from a sample. semanticscholar.org The fiber is exposed to the sample (either directly or in the headspace), and the analyte adsorbs onto the coating. The fiber is then transferred to the injection port of a chromatograph for thermal desorption and analysis. SPME has been successfully applied for the simultaneous determination of triclocarban and its transformation products in water samples. nih.gov

Hollow Fiber-Liquid Phase Microextraction (HF-LPME): In this method, a porous hollow fiber containing an acceptor phase is placed within a sample containing the analyte. The analyte is extracted from the sample, through a thin layer of organic solvent immobilized in the pores of the fiber, and into the acceptor phase. This technique has been used for the sensitive determination of chloroanilines in environmental water samples. nih.gov

Quality Assurance and Quality Control (QA/QC) in Analytical Measurement

A robust Quality Assurance and Quality Control (QA/QC) program is essential to ensure that the data generated are accurate, reliable, and defensible. ucdavis.eduazolifesciences.com This involves a set of planned and systematic actions to provide confidence in the analytical results. eurachem.org Key components include the use of validated methods, regular instrument calibration, and the analysis of quality control samples.

Key performance characteristics include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically demonstrated by a correlation coefficient (R²) of >0.99. nih.govmdpi.com

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably distinguished from background noise.

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

Accuracy: The closeness of a measured value to the true value, often assessed through recovery studies on spiked samples. Recoveries are typically expected to be within 70-120%. mdpi.com

Precision: The degree of agreement among independent measurements under specified conditions, usually expressed as the relative standard deviation (RSD). An RSD of less than 20% is generally considered acceptable. mdpi.com

Table 2: Typical Performance Characteristics for Analytical Methods of Related Compounds

Parameter 3,4-Dichloroaniline (HPLC-MS/MS) nih.govmdpi.comresearchgate.net Triclocarban (IL-DLPME-HPLC) nih.gov
Linearity (Range) 0.001 - 1.000 mg/L 0.2 - 12 µg/L
Correlation Coefficient (R²) > 0.996 0.9980 - 0.9990
LOD 0.6 µg/kg 0.040 µg/L
LOQ 2.0 µg/kg Not Reported
Accuracy (Recovery) 75.3% - 86.0% 70.0% - 103.5%

| Precision (RSD) | 2.1% - 8.5% | 7.0% - 8.8% |

Interlaboratory Comparison and Proficiency Testing

The validation and ongoing quality assurance of analytical methodologies for complex chemical compounds such as this compound are critically dependent on interlaboratory comparisons and proficiency testing. These exercises serve as essential tools for assessing the reliability, comparability, and accuracy of data generated by different laboratories. By analyzing the same or similar samples, participating laboratories can identify potential biases in their methods, improve their analytical performance, and contribute to the establishment of standardized and robust analytical protocols.

Proficiency testing, a specific type of interlaboratory comparison, focuses on evaluating the competence of participating laboratories to perform specific analyses. In a typical proficiency test, a central organizing body distributes homogeneous and stable samples of a known, but undisclosed, concentration to a group of laboratories. Each laboratory analyzes the sample using its routine analytical method and reports the results to the organizer. The organizer then compiles the data and provides a performance evaluation to each participant, often in the form of a z-score, which indicates how far a laboratory's result deviates from the assigned reference value.

An illustrative example of how the results of an interlaboratory study for a similar chlorinated compound might be presented is shown in the table below. This table demonstrates the type of data that would be generated, including the number of participating laboratories, the assigned value of the analyte in the test material, the reported results from a subset of laboratories, and a performance score (z-score).

Illustrative Interlaboratory Study Results for a Chlorinated Analyte

Participating Laboratory Reported Concentration (µg/kg) Assigned Value (µg/kg) Standard Deviation for Proficiency Assessment (µg/kg) z-score Performance Assessment
Lab A 4.85 5.00 0.75 -0.20 Satisfactory
Lab B 5.95 5.00 0.75 1.27 Satisfactory
Lab C 6.80 5.00 0.75 2.40 Questionable
Lab D 4.10 5.00 0.75 -1.20 Satisfactory
Lab E 3.50 5.00 0.75 -2.00 Warning
Lab F 7.50 5.00 0.75 3.33 Unsatisfactory

In this illustrative table, the z-score is calculated for each laboratory's result. A z-score between -2 and 2 is generally considered satisfactory, indicating that the laboratory's result is within an acceptable range of the assigned value. A z-score between 2 and 3 or -2 and -3 may be considered a warning signal, suggesting a potential issue with the analytical procedure. A z-score greater than 3 or less than -3 is typically deemed unsatisfactory, indicating a significant deviation from the expected result and prompting a thorough investigation into the source of the error.

Theoretical and Computational Studies on 3,4 Dichloro 2 2,4 Dichlorophenoxy Aniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding a molecule's intrinsic properties. These theoretical methods can predict electronic structure, reactivity, and stability.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing insights into the dynamic behavior of systems.

Sorption Mechanisms at Environmental Interfaces:The process by which this compound might adsorb to soil organic matter or sediment is also uncharacterized by molecular dynamics. Simulations in this area would clarify the intermolecular forces driving the sorption process, which is essential for environmental risk assessment.

While computational studies have been performed on related classes of compounds, such as polychlorinated diphenyl ethers and various aniline (B41778) derivatives, the strict focus on 3,4-Dichloro-2-(2,4-dichlorophenoxy)aniline reveals a specific gap in the scientific literature. Future research initiatives would be necessary to generate the data required for a thorough theoretical and computational characterization of this particular molecule.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Comprehensive searches of scientific literature did not yield specific studies on the development of predictive Quantitative Structure-Activity Relationship (QSAR) models for the environmental fate parameters or ecotoxicological mechanisms of this compound. Research in this area tends to focus on more common, related compounds such as 3,4-dichloroaniline (B118046) and 2,4-dichlorophenoxyacetic acid (2,4-D). nih.govnih.gov While these studies provide a framework for how such models are developed, direct data and models for this compound are not available in the reviewed literature.

Development of Predictive Models for Environmental Fate Parameters

There is no specific information available in the scientific literature regarding the development of predictive models for the environmental fate parameters (e.g., bioaccumulation, persistence, mobility) of this compound.

QSAR for Ecotoxicological Mechanisms

Specific QSAR models elucidating the ecotoxicological mechanisms of this compound have not been reported in the available scientific literature. Studies on related compounds, such as 3,4-dichloroaniline, have utilized QSAR to understand their mode of action and toxicity to organisms like algae and daphnids. nih.gov

Reaction Mechanism Elucidation via Computational Approaches

Detailed computational studies elucidating the reaction mechanisms of this compound, including its photolytic and enzymatic degradation pathways, are not present in the currently available scientific literature.

Photolytic Pathways and Transition State Analysis

No specific studies detailing the photolytic pathways or transition state analysis for this compound were found. Research on the photolytic degradation of related compounds, such as 4-chlorophenol (B41353) and 3,4-dichloroaniline, has been conducted, but this information cannot be directly extrapolated. caltech.edu

Enzymatic Degradation Mechanism Modeling

There is a lack of information in the scientific literature regarding the modeling of enzymatic degradation mechanisms for this compound. While the enzymatic degradation of related compounds like 3,4-dichloroaniline has been a subject of research, with studies identifying gene clusters responsible for its degradation in microorganisms, this level of detail is not available for the specified compound. nih.gov

Q & A

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis of this compound?

  • Methodology : Implement process analytical technology (PAT), such as in-situ FTIR monitoring, to track reaction progress in real time. Optimize crystallization conditions (e.g., cooling rate, solvent polarity) to ensure consistent particle size and polymorph formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.